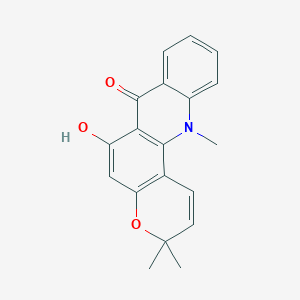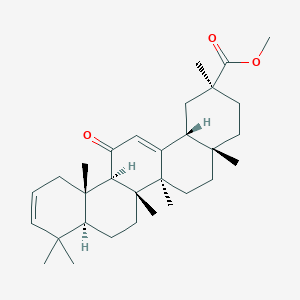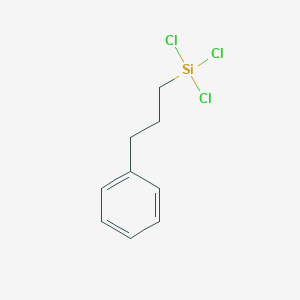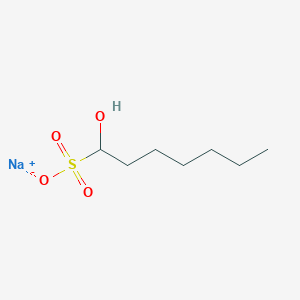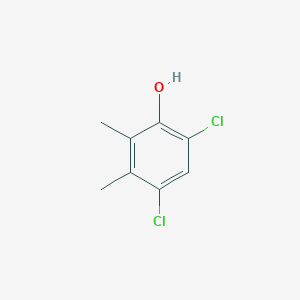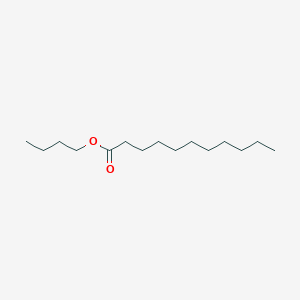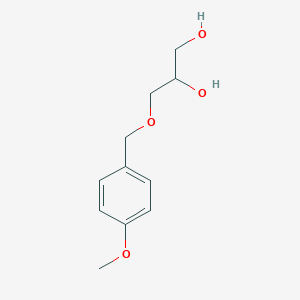
1,2-Propanediol, 3-(p-methoxybenzyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(p-methoxybenzyloxy)-, also known as PMB-3, is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a derivative of propylene glycol and contains a methoxybenzyloxy group attached to the third carbon atom.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(p-methoxybenzyloxy)- is not fully understood, but it is thought to act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also enhance the uptake of chemotherapy drugs by cancer cells.
Effets Biochimiques Et Physiologiques
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been shown to have low toxicity and does not appear to have any significant adverse effects on normal cells. However, further studies are needed to fully understand its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Propanediol, 3-(p-methoxybenzyloxy)- in lab experiments is its low toxicity and potential therapeutic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Orientations Futures
There are several potential future directions for research on 1,2-Propanediol, 3-(p-methoxybenzyloxy)-. These include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, studying its effects on different types of cancer cells, and exploring its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in cells. It has also been investigated for its ability to enhance the efficacy of chemotherapy drugs.
Propriétés
Numéro CAS |
13807-95-9 |
|---|---|
Nom du produit |
1,2-Propanediol, 3-(p-methoxybenzyloxy)- |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
Clé InChI |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
SMILES canonique |
COC1=CC=C(C=C1)COCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


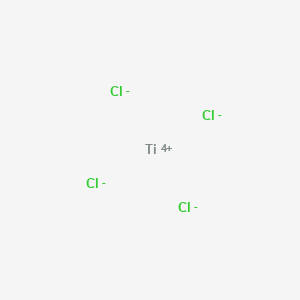

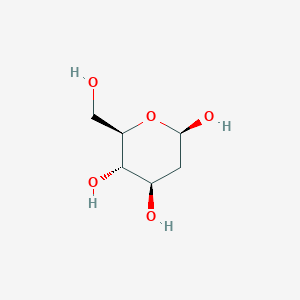
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

